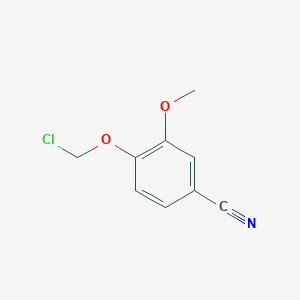

4-(Chloromethoxy)-3-methoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

4-(chloromethoxy)-3-methoxybenzonitrile |

InChI |

InChI=1S/C9H8ClNO2/c1-12-9-4-7(5-11)2-3-8(9)13-6-10/h2-4H,6H2,1H3 |

InChI Key |

IFYHUJFVPHDWDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCl |

Origin of Product |

United States |

Evolution of Synthetic Strategies for Benzonitrile Derivatives with Alkoxymethyl Substituents

The synthesis of benzonitrile (B105546) derivatives bearing alkoxymethyl groups, such as the chloromethoxy substituent in 4-(Chloromethoxy)-3-methoxybenzonitrile, has evolved from classical methods to more refined and efficient protocols. A foundational approach to constructing such molecules often involves a multi-step sequence starting from a readily available precursor, such as vanillin (B372448). For instance, the synthesis of 4-hydroxy-3-methoxybenzonitrile (B1293924), a potential precursor to the target molecule, can be achieved by the reduction of vanillin to vanillyl alcohol, followed by halogenation and subsequent nitrilization. nbinno.comstudylib.net

The introduction of the chloromethoxy group itself is a critical transformation. The chloromethylation of aromatic compounds is a well-established reaction, typically employing reagents like formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride. researchgate.netorganicreactions.orgthieme-connect.de This reaction, however, can be challenging with deactivated aromatic rings. google.com An alternative strategy involves the use of chloromethyl methyl ether or bis(chloromethyl)ether, which are potent chloromethylating agents. acs.orgepa.gov

A plausible synthetic route to this compound could, therefore, commence with the selective O-alkylation of a precursor like 4-hydroxy-3-methoxybenzonitrile. This approach would involve the reaction of the phenolic hydroxyl group with a suitable chloromethylating agent under controlled conditions to afford the desired product. The choice of reagents and reaction conditions would be crucial to avoid unwanted side reactions, such as polymerization or reaction at other sites of the molecule.

| Precursor | Key Synthetic Transformation | Potential Advantages | Potential Challenges |

|---|---|---|---|

| 4-Hydroxy-3-methoxybenzonitrile | O-chloromethylation | Direct introduction of the desired functionality. | Potential for competing reactions at the nitrile group or aromatic ring. |

| Vanillin | Multi-step synthesis involving nitrile formation and subsequent chloromethylation. | Readily available and cost-effective starting material. | Longer synthetic sequence and potential for lower overall yield. |

Interdisciplinary Significance of 4 Chloromethoxy 3 Methoxybenzonitrile in Contemporary Organic Chemistry

The structural motifs present in 4-(Chloromethoxy)-3-methoxybenzonitrile suggest its potential significance across various disciplines of organic chemistry, including medicinal chemistry and materials science. Benzonitrile (B105546) derivatives are recognized as important pharmacophores in drug discovery, with the nitrile group acting as a versatile functional group that can participate in various biological interactions. nih.govresearchgate.net For instance, substituted benzonitriles have been investigated as inhibitors of enzymes and modulators of biological pathways. ontosight.ai The presence of the methoxy (B1213986) and a reactive chloromethoxy group on the aromatic ring of this compound provides handles for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

In the realm of materials science, benzonitrile derivatives are utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.orgbohrium.com The conjugated system of the benzonitrile core, combined with the electronic effects of the substituents, can be tailored to achieve desired photophysical properties. The reactive chloromethoxy group in this compound offers a unique opportunity for post-synthetic modification, enabling the covalent attachment of this chromophore to polymer backbones or other molecular scaffolds to create novel functional materials.

| Field | Potential Application | Key Structural Feature |

|---|---|---|

| Medicinal Chemistry | Scaffold for the synthesis of bioactive molecules. | Benzonitrile core and modifiable functional groups. |

| Materials Science | Building block for functional polymers and organic electronics. | Conjugated aromatic system and reactive chloromethoxy group. |

Identification of Knowledge Gaps and Emerging Research Opportunities for 4 Chloromethoxy 3 Methoxybenzonitrile

Established Reaction Pathways and Mechanistic Considerations in the Formation of this compound

The traditional synthesis of this compound primarily relies on the chloromethylation of the phenolic hydroxyl group of a suitable precursor. This transformation, while conceptually straightforward, involves careful consideration of regioselectivity and reaction conditions to ensure optimal outcomes.

Regioselective Chloromethylation of Methoxybenzonitrile Precursors

The most common precursor for the synthesis of this compound is 4-hydroxy-3-methoxybenzonitrile (B1293924), also known as vanillonitrile. The key challenge in the synthesis is to achieve regioselective O-alkylation of the phenolic hydroxyl group, as the aromatic ring also possesses sites susceptible to electrophilic attack (C-alkylation).

The established method for this transformation is a variation of the Williamson ether synthesis, where the phenoxide of vanillonitrile is reacted with a chloromethylating agent. A common approach involves the in-situ generation of the chloromethylating species from formaldehyde (B43269) and hydrogen chloride. The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, which activates the formaldehyde for electrophilic attack.

The mechanism proceeds through the protonation of formaldehyde by the strong acid, forming a highly electrophilic hydroxymethyl cation or a related species. This electrophile can then be attacked by the nucleophilic oxygen of the phenoxide. Subsequent reaction with a chloride source, typically from the hydrogen chloride, displaces the hydroxyl group to form the desired chloromethyl ether. The regioselectivity in favor of O-alkylation over C-alkylation is influenced by the reaction conditions.

Optimization of Reaction Conditions for Maximizing Yield and Purity of this compound

The yield and purity of this compound are highly dependent on the careful control of several reaction parameters. Key variables that require optimization include temperature, solvent, stoichiometry of reagents, and the choice of catalyst.

| Parameter | Optimized Condition | Rationale |

| Temperature | Low to moderate (0-50 °C) | Minimizes the formation of by-products from side reactions such as polymerization and C-alkylation. |

| Solvent | Aprotic, non-polar solvents (e.g., Dichloromethane, Chloroform) | Solubilizes the organic reactants while minimizing interference with the reactive intermediates. |

| Reagents | Excess formaldehyde and HCl | Drives the reaction towards completion. Careful control is needed to prevent over-alkylation. |

| Catalyst | Lewis acids (e.g., ZnCl₂) | Activates the chloromethylating agent, but concentration must be optimized to avoid excessive by-product formation. |

Systematic studies involving Design of Experiments (DoE) can be employed to map the reaction landscape and identify the optimal set of conditions that provide the highest yield and purity of the target compound.

Investigation of By-product Formation and Suppression Strategies

Bis(chloromethyl) ether: A highly carcinogenic by-product formed from the self-condensation of the chloromethylating agent. Its formation is a significant safety concern. wikipedia.org

C-Alkylated products: Electrophilic attack on the aromatic ring of vanillonitrile can lead to the formation of chloromethyl groups on the benzene (B151609) ring.

Diaryl-methane derivatives: Further reaction of the product or starting material with the electrophilic intermediates can lead to the formation of methylene-bridged aromatic compounds. wikipedia.org

Polymeric materials: Under harsh conditions, polymerization of formaldehyde and the phenolic precursor can occur.

Strategies to suppress the formation of these by-products include:

Strict temperature control: Maintaining a low reaction temperature disfavors many of the side reactions.

Use of appropriate stoichiometry: Avoiding a large excess of the chloromethylating agent can reduce the formation of bis(chloromethyl) ether.

Anhydrous conditions: The presence of water can lead to hydrolysis of the product and affect the activity of the catalyst.

Efficient mixing: Ensuring a homogenous reaction mixture can help to minimize localized high concentrations of reagents that may favor side reactions.

Innovative and Sustainable Synthetic Routes to this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound. These innovative approaches aim to reduce waste, improve safety, and enhance scalability.

Catalytic Approaches to C-O Bond Formation and Chlorination

Modern catalytic methods offer promising alternatives to traditional stoichiometric reagents. For the crucial C-O bond formation step, transition metal-catalyzed cross-coupling reactions could be explored. While not yet specifically reported for this compound, methodologies involving catalysts like palladium or copper for the coupling of phenols with suitable chloromethyl sources could be adapted.

Furthermore, the development of solid acid catalysts could replace corrosive and difficult-to-handle Lewis acids like zinc chloride. Zeolites or functionalized resins could offer improved selectivity, easier separation, and the potential for catalyst recycling, thereby enhancing the sustainability of the process.

Application of Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry presents a paradigm shift from traditional batch processing, offering significant advantages for the synthesis of this compound, particularly in terms of safety and scalability. The generation and immediate use of hazardous intermediates like chloromethylating agents in a continuous flow reactor can significantly minimize the risks associated with their accumulation in batch processes.

The key benefits of applying flow chemistry to this synthesis include:

Enhanced safety: The small reactor volumes and precise control over reaction parameters minimize the risk of runaway reactions and exposure to toxic by-products like bis(chloromethyl) ether.

Improved heat and mass transfer: The high surface-area-to-volume ratio in microreactors allows for efficient temperature control, leading to better selectivity and reduced by-product formation.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by parallelizing multiple reactors, a process known as "scaling out."

The development of a continuous flow process for the synthesis of this compound would represent a significant advancement in terms of safety, efficiency, and sustainability.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient processes. Key considerations include atom economy and the reduction of hazardous substances.

A plausible and direct synthetic route is the reaction of 4-hydroxy-3-methoxybenzonitrile with formaldehyde and hydrogen chloride.

Reaction: C₈H₇NO₂ (4-hydroxy-3-methoxybenzonitrile) + CH₂O (Formaldehyde) + HCl (Hydrogen Chloride) → C₉H₈ClNO₂ (this compound) + H₂O (Water)

Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms to the desired product. wikipedia.org The percentage atom economy is calculated as:

(% Atom Economy) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the proposed synthesis:

Molecular Weight of this compound: 197.62 g/mol

Molecular Weight of 4-hydroxy-3-methoxybenzonitrile: 149.15 g/mol

Molecular Weight of Formaldehyde: 30.03 g/mol

Molecular Weight of Hydrogen Chloride: 36.46 g/mol

% Atom Economy = [197.62 / (149.15 + 30.03 + 36.46)] x 100 = [197.62 / 215.64] x 100 ≈ 91.64%

This high theoretical atom economy suggests that the reaction is efficient from a green chemistry perspective, as most of the atoms from the reactants are incorporated into the final product. libretexts.org The only byproduct is water, which is environmentally benign.

However, a significant drawback from a green chemistry standpoint is the potential for the in-situ formation of small quantities of bis(chloromethyl) ether from formaldehyde and HCl. Bis(chloromethyl) ether is a highly potent carcinogen, and its possible presence necessitates stringent safety protocols, conflicting with the principle of designing safer chemical syntheses. wikipedia.org

Solvent-Free Considerations: While performing reactions under solvent-free conditions is a key goal of green chemistry, chloromethylation reactions are often conducted in a solvent to ensure proper mixing and heat transfer. google.com Acetic acid is a commonly used solvent for such transformations. unive.it Research into solid-state reactions or the use of greener solvents like ionic liquids could enhance the environmental profile of this synthesis.

Table 1: Green Chemistry Analysis of Proposed Synthesis

| Metric | Analysis | Implication |

|---|---|---|

| Atom Economy | ~91.64% | High efficiency, minimal atomic waste. wikipedia.orglibretexts.org |

| Byproducts | Water (H₂O) | Environmentally benign. |

| Reagent Hazards | Formaldehyde, HCl | Corrosive and toxic reagents. |

| Process Hazard | Potential formation of bis(chloromethyl) ether | Highly carcinogenic byproduct necessitates strict controls. wikipedia.org |

| Solvents | Typically requires a solvent (e.g., acetic acid) | Use of solvents reduces the "greenness"; opportunities exist for solvent replacement or elimination. google.comunive.it |

Theoretical Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound from its phenolic precursor is an electrophilic substitution reaction at the oxygen atom. The mechanism involves the activation of a C1 electrophile (derived from formaldehyde) which is then attacked by the nucleophilic phenolic oxygen.

Computational Studies on Transition States and Energy Barriers

Theoretical models, such as those using ab initio methods, can be employed to map the potential energy surface of the reaction. researchgate.netresearchgate.net This involves calculating the energies of the reactants, products, and, most importantly, the transition state.

The key mechanistic step is the attack of the lone pair of electrons on the phenolic oxygen of 4-hydroxy-3-methoxybenzonitrile onto the electrophilic carbon of the activated formaldehyde species (e.g., protonated formaldehyde, H₂C=OH⁺).

Transition State: A computational study would model the transition state as a structure where the O-C bond between the phenolic oxygen and the formaldehyde carbon is partially formed. The geometry and energy of this transition state are critical for understanding the reaction's kinetics.

Energy Barriers (Activation Energy): The energy difference between the reactants and the transition state is the activation energy (Ea). A lower energy barrier corresponds to a faster reaction rate. Computational chemistry allows for the quantification of this barrier. For related reactions, such as the hydroxymethylation of various phenols, a strong correlation has been observed between the calculated atomic charges on the phenolic ring and the experimentally determined reaction rates, demonstrating the predictive power of such computational approaches. researchgate.netresearchgate.net

Table 2: Illustrative Data from Computational Studies of Phenol (B47542) Reactivity

| Phenolic Compound | Relative Rate Constant (k) | Calculated Average Charge at Reactive Sites |

|---|---|---|

| Phenol | 1.0 | -0.250 |

| Resorcinol | 1200 | -0.285 |

| Phloroglucinol | 62000 | -0.320 |

Note: This table is illustrative, based on data for C-hydroxymethylation of phenols, to demonstrate the type of data generated from computational and experimental studies. A higher negative charge correlates with increased reactivity. researchgate.net

Role of Lewis Acids and Solvents in Directing Reactivity

Role of Lewis Acids: In chloromethylation reactions, a catalyst, often a Lewis acid like zinc chloride (ZnCl₂), is typically employed. wikipedia.orgdur.ac.uk The role of the Lewis acid is to increase the electrophilicity of the carbon source (formaldehyde).

The mechanism involves the coordination of the Lewis acid with the carbonyl oxygen of formaldehyde. This coordination withdraws electron density from the carbonyl group, making the carbon atom significantly more electrophilic and susceptible to nucleophilic attack by the phenolic oxygen.

Mechanism with Lewis Acid (e.g., ZnCl₂):

Activation: CH₂O + ZnCl₂ ⇌ H₂C=O–ZnCl₂

Nucleophilic Attack: The phenolic oxygen of 4-hydroxy-3-methoxybenzonitrile attacks the activated formaldehyde carbon.

Intermediate Formation: A zinc alkoxide intermediate is formed.

Reaction with HCl: The intermediate reacts with HCl to yield the final this compound product and regenerate the catalyst.

Other Lewis acids such as aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) can also be used, with their catalytic activity varying based on their acid strength and coordination properties. dur.ac.uk

Role of Solvents: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic or protic solvents are often used. quora.com Solvents can play several roles:

Solubilization: Ensuring that the reactants are in the same phase.

Stabilization: Polar solvents can stabilize charged intermediates and transition states that may form during the reaction, thereby lowering the activation energy and increasing the reaction rate. quora.com

Participation: Some solvents, like acetic acid, can participate in the reaction by protonating the formaldehyde, contributing to its activation. unive.it

The interplay between the Lewis acid catalyst and the solvent system is critical for optimizing the synthesis for high yield and selectivity.

Table 3: Common Catalysts and Solvents in Chloromethylation Reactions

| Catalyst/Solvent | Type | Role in Reaction | Reference |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Lewis Acid | Activates formaldehyde by coordinating to the carbonyl oxygen, increasing its electrophilicity. | wikipedia.orgdur.ac.uk |

| Tin(IV) Chloride (SnCl₄) | Lewis Acid | A strong Lewis acid that can also serve as an effective catalyst. | dur.ac.uk |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid / Dehydrating Agent | Can protonate formaldehyde and is used for reactions with deactivated aromatic compounds. | dur.ac.ukresearchgate.net |

| Acetic Acid | Polar Protic Solvent | Common solvent that can also act as a proton source to aid in catalyst turnover. | unive.it |

| Chlorinated Hydrocarbons | Non-polar/Aprotic Solvents | Used for certain substrates, particularly viscous or solid aromatic compounds. | google.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals in various NMR experiments, the precise connectivity and spatial arrangement of atoms in this compound can be established.

¹H and ¹³C NMR Chemical Shift Prediction and Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and chloromethoxy groups. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.

The aromatic region would likely show a pattern characteristic of a 1,2,4-trisubstituted benzene ring. The proton at position 5 (H-5), being ortho to the electron-donating methoxy group and para to the electron-withdrawing nitrile group, would appear at a distinct chemical shift. The protons at positions 2 (H-2) and 6 (H-6) would also have characteristic shifts and coupling patterns. The methoxy group protons (-OCH₃) would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the chloromethoxy group (-OCH₂Cl) are expected to appear as a singlet further downfield, likely in the range of 5.5-6.0 ppm, due to the deshielding effect of the adjacent oxygen and chlorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon of the nitrile group (-C≡N) is expected to have a chemical shift in the range of 115-120 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with their specific shifts determined by the attached substituents. The carbon of the methoxy group (-OCH₃) will appear around 55-60 ppm, and the carbon of the chloromethoxy group (-OCH₂Cl) is anticipated to be in the range of 70-80 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~7.3 | ~112 |

| H-5 | ~7.1 | ~115 |

| H-6 | ~7.5 | ~125 |

| -OCH₃ | ~3.9 | ~56 |

| -OCH₂Cl | ~5.8 | ~75 |

| C-1 (-CN) | - | ~118 |

| C-3 (-OCH₃) | - | ~150 |

| C-4 (-OCH₂Cl) | - | ~155 |

| C-CN | - | ~118 |

Note: These are predicted values based on analogous compounds and general chemical shift trends. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-5 and H-6), confirming their neighboring positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively assign the proton signals to their corresponding carbon atoms. For instance, the singlet at ~3.9 ppm would show a correlation to the carbon signal at ~56 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is vital for piecing together the molecular structure. For example, the protons of the -OCH₂Cl group would show a correlation to the C-4 aromatic carbon, and the aromatic proton H-2 would show a correlation to the nitrile carbon, confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula. For this compound (C₉H₈ClNO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value with a high degree of precision (typically within 5 ppm).

Fragmentation Pathway Analysis: In addition to the molecular ion, mass spectrometry also provides information about the fragmentation of the molecule upon ionization. The fragmentation pattern is characteristic of the compound's structure. A plausible fragmentation pathway for this compound could involve:

Loss of a chlorine radical (•Cl) from the molecular ion to form a stable oxonium ion.

Cleavage of the chloromethyl group (-CH₂Cl) to generate a phenoxy radical cation.

Loss of formaldehyde (CH₂O) from the chloromethoxy group.

Loss of a methyl radical (•CH₃) from the methoxy group.

Analysis of the masses of these fragment ions in the HRMS spectrum would provide strong evidence for the proposed structure.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis of this compound and its Crystalline Forms

While no published crystal structure for this compound is currently available, X-ray crystallography remains the gold standard for the absolute determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of the compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the benzene ring and the conformation of the methoxy and chloromethoxy substituents relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the material.

Powder X-ray Diffraction (PXRD): For a microcrystalline powder sample, PXRD provides a characteristic diffraction pattern. This pattern serves as a fingerprint for a specific crystalline form (polymorph) of the compound. PXRD is valuable for phase identification, purity assessment, and for studying crystalline transformations under different conditions. The diffraction pattern is determined by the unit cell dimensions of the crystal lattice.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key expected vibrational frequencies include:

C≡N stretch: A strong, sharp band around 2220-2240 cm⁻¹.

C-O-C stretch (aryl-alkyl ether): Strong bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. The selection rules for Raman scattering are different from those for IR absorption, often providing stronger signals for non-polar bonds. For this compound, the C≡N stretching vibration would also be expected to be strong in the Raman spectrum. The aromatic ring vibrations would also be prominent.

By comparing the experimental FT-IR and FT-Raman spectra with established correlation tables and spectral databases of similar compounds, the presence of the key functional groups can be confirmed, providing further evidence for the proposed structure.

Computational Chemistry and Theoretical Characterization of 4 Chloromethoxy 3 Methoxybenzonitrile

Quantum Mechanical (QM) Studies on Electronic Structure and Bonding in 4-(Chloromethoxy)-3-methoxybenzonitrile

Quantum mechanical studies are fundamental to understanding the electronic behavior of this compound at the atomic level. These methods offer a detailed description of its electronic structure and the nature of its chemical bonds.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement in the ground state. By optimizing the molecular geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be accurately predicted. These calculations are often performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) to provide a balance between accuracy and computational cost. bhu.ac.in

The optimized geometry provides a foundational understanding of the molecule's shape and steric properties. Furthermore, DFT calculations yield crucial energetic information, including the total electronic energy, enthalpy, and Gibbs free energy of the molecule. This data is vital for assessing the thermodynamic stability of this compound.

Illustrative DFT Calculation Results for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.78 | O-C-Cl | 109.5 |

| C-O (methoxy) | 1.36 | C-O-C | 118.0 |

| C-O (chloromethoxy) | 1.41 | C-C-C (ring) | 120.0 |

| C≡N | 1.16 | C-C-CN | 178.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the energy of the LUMO is associated with its ability to accept electrons, reflecting its electrophilic character. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, FMO analysis can identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the reactive sites. For instance, the HOMO might be localized on the methoxy-substituted benzene (B151609) ring, while the LUMO could be concentrated around the chloromethoxy group and the nitrile moiety, suggesting these are the primary sites for electron acceptance.

Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and represent typical energies that might be obtained from such an analysis.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. rsc.org For this compound, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with other molecules, such as solvents or other reactants. mdpi.com By simulating the molecule's behavior in a given environment, researchers can observe the different shapes (conformations) it can adopt and the relative energies of these conformations. This is particularly important for understanding the flexibility of the chloromethoxy side chain and its orientation relative to the benzene ring.

MD simulations can also model intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the behavior of the compound in solution and in condensed phases. nih.gov The results of these simulations can help predict physical properties like solubility and can inform the design of reaction conditions.

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational methods, particularly ab initio and DFT, are highly effective in predicting various spectroscopic properties of molecules. For this compound, these calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net The calculated vibrational frequencies from IR and Raman spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. researchgate.net

Similarly, theoretical calculations of NMR chemical shifts (for ¹H and ¹³C) can aid in the interpretation of experimental NMR spectra, helping to assign specific signals to the correct atoms within the molecule. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netsemanticscholar.org

Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | C≡N stretch | ~2230 cm⁻¹ |

| ¹H NMR | -OCH₃ protons | ~3.9 ppm |

| ¹³C NMR | C≡N carbon | ~118 ppm |

| UV-Vis Spectroscopy | λ_max | ~280 nm |

Note: This table contains hypothetical data intended to be representative of predicted spectroscopic parameters.

QSAR Modeling for Structure-Reactivity Relationships (focused on intrinsic chemical reactivity, not biological)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its reactivity. rsc.org In the context of intrinsic chemical reactivity, a QSAR model for this compound would aim to predict its reactivity in specific chemical reactions based on calculated molecular descriptors. These descriptors can be derived from quantum mechanical calculations and include electronic properties (like HOMO/LUMO energies, partial atomic charges), steric properties (like molecular volume and surface area), and topological indices. nih.gov

By developing a QSAR model based on a series of related benzonitrile (B105546) derivatives, it would be possible to predict how modifications to the structure of this compound would affect its reactivity. For example, a QSAR model could predict the rate constant for a nucleophilic substitution reaction at the chloromethoxy group based on descriptors that quantify the electrophilicity of the carbon atom in that group. This approach allows for the in silico screening of potential reactants and the optimization of reaction conditions without the need for extensive experimental work.

Reactivity Profiles and Transformational Chemistry of 4 Chloromethoxy 3 Methoxybenzonitrile

Nucleophilic Substitution Reactions at the Chloromethoxy Moiety

The chloromethoxy group in 4-(chloromethoxy)-3-methoxybenzonitrile is a key site for nucleophilic attack. The carbon atom bonded to both the oxygen and the chlorine is electrophilic due to the inductive effects of these two electronegative atoms. This, combined with the potential for stabilization of a carbocation intermediate by the adjacent benzene (B151609) ring, makes this moiety susceptible to nucleophilic substitution.

Scope and Limitations with Various Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon nucleophiles)

The chloromethoxy group of this compound is expected to react with a wide array of nucleophiles, leading to the formation of various ether, amine, thioether, and carbon-carbon bonds. The reactivity pattern is analogous to that of benzylic chlorides.

Oxygen Nucleophiles: Alcohols and phenols can act as oxygen nucleophiles, leading to the formation of ethers. For instance, reaction with an alcohol (R'OH) in the presence of a base would yield the corresponding ether. Water can also act as a nucleophile, leading to the hydrolysis of the chloromethoxy group to a hydroxymethyl group.

Nitrogen Nucleophiles: Ammonia, primary, and secondary amines are effective nitrogen nucleophiles that can displace the chloride to form primary, secondary, and tertiary amines, respectively. Azide (B81097) ions are also potent nucleophiles that can introduce the azido (B1232118) functional group.

Sulfur Nucleophiles: Thiols and thiophenols react readily to form thioethers. The high nucleophilicity of sulfur compounds makes these reactions generally efficient.

Carbon Nucleophiles: Carbanions, such as those derived from organometallic reagents (e.g., Grignard reagents, organolithiums) or enolates, can be used to form new carbon-carbon bonds. Cyanide ions can also serve as carbon nucleophiles, leading to the introduction of an additional nitrile group.

The scope of these reactions is broad; however, limitations can arise from steric hindrance on the nucleophile or substrate. Highly bulky nucleophiles may react more slowly. Furthermore, the presence of other functional groups in the nucleophile that are sensitive to the reaction conditions (e.g., acidic or basic media) could limit the applicability of certain transformations.

| Nucleophile Type | Example Nucleophile | Product Functional Group |

|---|---|---|

| Oxygen | Ethanol (in the presence of a base) | Ethoxy-methyl ether |

| Nitrogen | Ammonia | Aminomethyl group |

| Diethylamine | (Diethylamino)methyl group | |

| Sulfur | Ethanethiol (in the presence of a base) | (Ethylthio)methyl ether |

| Carbon | Sodium Cyanide | Cyanomethyl ether |

Kinetic and Thermodynamic Aspects of Substitution Processes

The nucleophilic substitution at the chloromethoxy group can proceed through either an SN1 or SN2 mechanism, or a borderline mechanism, depending on the reaction conditions and the nature of the nucleophile. youtube.comquora.com

SN1 Mechanism: This mechanism involves the formation of a benzylic carbocation intermediate in the rate-determining step. chemicalnote.comlibretexts.org The stability of this carbocation is enhanced by resonance delocalization of the positive charge into the benzene ring. libretexts.org Polar protic solvents, which can solvate both the carbocation intermediate and the leaving group, favor the SN1 pathway. libretexts.org The rate of an SN1 reaction is primarily dependent on the concentration of the substrate and is independent of the nucleophile's concentration. chemicalnote.com

SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. chemicalnote.com This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

The thermodynamics of the substitution are generally favorable, as a relatively weak carbon-chlorine bond is replaced by a stronger carbon-oxygen, carbon-nitrogen, carbon-sulfur, or carbon-carbon bond. The specific reaction conditions, including temperature and solvent, will influence the reaction's Gibbs free energy change.

Functional Group Transformations of the Nitrile Moiety

The nitrile group of this compound is a versatile functional group that can undergo a variety of transformations to yield other important chemical moieties.

Hydrolysis and Alcoholysis Reactions to Carboxylic Acids and Esters

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. oup.comyu.edu.jo

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of water. The initial product is a primary amide, which is then further hydrolyzed to the carboxylic acid. yu.edu.jo

Base-catalyzed hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), in an aqueous solution leads to the nucleophilic attack of the hydroxide ion on the nitrile carbon. This also proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification of the reaction mixture then yields the carboxylic acid.

Alcoholysis: The conversion of the nitrile to an ester can be achieved through the Pinner reaction. commonorganicchemistry.comwikipedia.org This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride. The initial product is an imino ester salt (a Pinner salt), which upon subsequent hydrolysis with water yields the ester. wikipedia.orgchemistrysteps.com

| Transformation | Reagents | Product |

|---|---|---|

| Acidic Hydrolysis | H2SO4, H2O, heat | Carboxylic Acid |

| Basic Hydrolysis | 1. NaOH, H2O, heat; 2. H3O+ | Carboxylic Acid |

| Alcoholysis (Pinner Reaction) | 1. R'OH, HCl; 2. H2O | Ester |

Reduction to Amines and Iminations

The nitrile group can be reduced to a primary amine or an imine, depending on the reducing agent and reaction conditions.

Reduction to Amines: A variety of reducing agents can effect the conversion of the nitrile to a primary amine (a benzylamine (B48309) derivative in this case). Common reagents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst). researchgate.netcardiff.ac.ukrsc.orggoogle.comnih.govresearchgate.net The reaction with LiAlH4 involves the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com

Reduction to Imines: The partial reduction of the nitrile to an imine can be achieved using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The resulting imine can then be hydrolyzed in an aqueous workup to afford the corresponding aldehyde. chemistrysteps.commasterorganicchemistry.comncert.nic.in

Cycloaddition Reactions Involving the Nitrile Group (e.g., [2+3] cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A prominent example is the [2+3] cycloaddition with azides to form tetrazoles. researchgate.netresearchgate.net This reaction, often catalyzed by various reagents, involves the 1,3-dipolar cycloaddition of an azide (such as sodium azide) across the nitrile's triple bond. researchgate.net The resulting tetrazole ring is a bioisostere for a carboxylic acid group and is of significant interest in medicinal chemistry. While the nitrile group can also act as a dienophile in [4+2] Diels-Alder reactions, this is generally less common and requires highly reactive dienes. pressbooks.pubwikipedia.orglibretexts.org

Electrophilic Aromatic Substitution on the Benzonitrile (B105546) Core of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reactivity of the benzene ring and the position of substitution are profoundly influenced by the electronic and steric properties of the substituents already present. vanderbilt.edu

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is dictated by the interplay of the three substituents: the methoxy (B1213986) group (-OCH3), the chloromethoxy group (-OCH2Cl), and the nitrile group (-C≡N). These groups exert distinct directing effects based on their ability to donate or withdraw electron density via resonance and inductive effects. libretexts.org

Methoxy Group (-OCH3): The methoxy group is a strong activating group. msu.edu The oxygen atom's lone pairs can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more nucleophilic. organicchemistrytutor.com This resonance effect strongly outweighs its inductive electron-withdrawing effect. It directs incoming electrophiles to the ortho and para positions. libretexts.org

Nitrile Group (-C≡N): The nitrile group is a moderately deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. vanderbilt.edu This deactivation is most pronounced at the ortho and para positions, which directs incoming electrophiles to the meta position by default. youtube.com

In a polysubstituted ring, the directing effects of the substituents combine to determine the final position of substitution. Generally, activating groups have a more dominant influence on regioselectivity than deactivating groups. youtube.com For this compound, the two activating ether groups will govern the reaction's outcome over the deactivating nitrile group.

The potential sites for electrophilic attack are C2, C5, and C6 (numbering starts from the carbon bearing the nitrile group as C1).

Position C2: This position is ortho to the strongly activating methoxy group and meta to the chloromethoxy group.

Position C5: This position is ortho to the activating chloromethoxy group and meta to both the nitrile and methoxy groups.

Position C6: This position is para to the chloromethoxy group and ortho to the methoxy group.

The powerful activating effect of the methoxy group strongly favors substitution at its ortho and para positions. The para position is already substituted (C4), leaving the ortho positions (C2 and C6) as likely candidates. The chloromethoxy group directs to its ortho (C5) and para (C6) positions. The nitrile group directs to its meta positions (C3 and C5).

Therefore, position C6 benefits from being ortho to the strongly activating methoxy group and para to the other activating chloromethoxy group, making it a highly favored site for electrophilic attack. Position C2 is also activated but may experience some steric hindrance from the adjacent methoxy group. Position C5 is sterically hindered by two adjacent substituents and is only activated by the weaker of the two activating groups. Consequently, electrophilic substitution is most likely to occur at the C6 position.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|---|

| -OCH3 | C3 | +R >> -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para (C2, C4, C6) |

| -OCH2Cl | C4 | +R > -I (Resonance Donor) | Activating | Ortho, Para (C3, C5, C6) |

| -C≡N | C1 | -R, -I (Resonance & Inductive Acceptor) | Deactivating | Meta (C3, C5) |

The predictable regioselectivity of electrophilic aromatic substitution on this compound provides a reliable strategy for introducing a wide array of functional groups onto the aromatic core. masterorganicchemistry.com This controlled functionalization is a cornerstone of multi-step organic synthesis, enabling the construction of more complex molecular architectures. youtube.com

By selecting appropriate electrophilic reagents, various substituents can be installed, primarily at the C6 position. For instance:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2). oneonta.edu

Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid catalyst introduces a bromine or chlorine atom. wikipedia.org

Friedel-Crafts Acylation: Treatment with an acyl chloride or anhydride (B1165640) and a Lewis acid (e.g., AlCl3) installs an acyl group (-COR). This reaction is particularly useful as it avoids the polyalkylation issues often seen in Friedel-Crafts alkylations. vanderbilt.edu

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). oneonta.edu

The introduction of these groups serves as a gateway for subsequent chemical transformations. A classic example is the reduction of a newly introduced nitro group to a primary amine (-NH2), which is a versatile functional group for further derivatization, such as diazotization or amide bond formation. oneonta.edu Similarly, an acyl group from a Friedel-Crafts reaction can be reduced to an alkyl group (Clemmensen or Wolff-Kishner reduction) or serve as a handle for constructing carbon-carbon bonds. vanderbilt.edu

Furthermore, the inherent reactivity of the chloromethoxy group as an alkylating agent adds another dimension to the synthetic utility of the molecule. This group can react with various nucleophiles, allowing for diversification in parallel to the functionalization of the aromatic ring. This dual reactivity makes this compound a potentially valuable intermediate in the synthesis of complex target molecules in fields such as medicinal chemistry and materials science. nih.gov

Redox Chemistry and Stability under Oxidative/Reductive Conditions

The stability and reactivity of this compound under redox conditions are determined by the properties of its individual functional groups. The molecule presents several sites susceptible to either oxidation or reduction.

Stability under Reductive Conditions: The nitrile and chloromethoxy groups are the primary sites for reduction.

Nitrile Group (-C≡N): This group is readily reducible. Catalytic hydrogenation (e.g., using H2 with a metal catalyst like Pd, Pt, or Ni) or treatment with chemical reducing agents like lithium aluminum hydride (LiAlH4) can convert the nitrile to a primary amine (aminomethyl group, -CH2NH2).

Chloromethoxy Group (-OCH2Cl): The C-Cl bond in this α-chloro ether is susceptible to reductive cleavage (hydrogenolysis). Catalytic hydrogenation or dissolving metal reductions can replace the chlorine atom with hydrogen, yielding a methoxymethyl group (-OCH3). This reaction is common for benzylic and related halides.

Aromatic Ring: The benzene ring itself can be reduced under forcing conditions (e.g., high pressure and temperature hydrogenation with specific catalysts), but this typically requires conditions that would also reduce the other functional groups.

Stability under Oxidative Conditions: The aromatic ring and the chloromethoxy group are potential sites for oxidation.

Aromatic Ring: The electron-rich nature of the substituted benzene ring, due to the two activating ether groups, makes it susceptible to oxidation. Strong oxidizing agents can lead to ring cleavage. Under specific conditions, such as photoinduced one-electron oxidation, the aromatic system can form a radical cation, initiating degradation pathways. rsc.org

Chloromethoxy Group (-OCH2Cl): The methylene (B1212753) (-CH2-) carbon is at an oxidation state similar to a benzylic carbon, making it a potential site for oxidation. Strong oxidizing agents could potentially convert this group into other functionalities, although such reactions might be complicated by the lability of the C-Cl bond.

Methoxy and Nitrile Groups: The methoxy and nitrile groups are generally robust and stable under most common oxidative conditions.

| Functional Group | Conditions | Reactivity / Product |

|---|---|---|

| -C≡N (Nitrile) | Reduction (e.g., H2/Pd, LiAlH4) | Reactive; forms primary amine (-CH2NH2) |

| Oxidation | Generally Stable | |

| -OCH3 (Methoxy) | Reduction | Generally Stable |

| Oxidation | Generally Stable | |

| -OCH2Cl (Chloromethoxy) | Reduction (e.g., H2/Pd) | Reactive; C-Cl hydrogenolysis to form -OCH3 |

| Oxidation | Potentially reactive at the methylene carbon | |

| Aromatic Ring | Reduction (Forcing Conditions) | Reactive; hydrogenation to cycloalkane |

| Oxidation | Reactive; susceptible to oxidative degradation |

Derivatization and Analog Synthesis from 4 Chloromethoxy 3 Methoxybenzonitrile Scaffolds

Rational Design and Synthesis of Library Compounds Based on 4-(Chloromethoxy)-3-methoxybenzonitrile

The rational design of compound libraries from the this compound scaffold is often guided by the principles of medicinal chemistry, where structural modifications are intended to optimize biological activity. researchgate.netnih.gov Vanillin (B372448) and its derivatives, which share the 4-substituted-3-methoxy-phenyl motif, serve as a well-established platform for the development of bioactive compounds, and similar design strategies can be applied to this compound. researchgate.netmdpi.com The primary sites for diversification on this scaffold are the chloromethoxy group, the methoxy (B1213986) group, and the nitrile functionality.

The synthesis of a compound library would typically begin with parallel reactions targeting one of these functional groups. For instance, the highly reactive chloromethoxy group can be readily displaced by a variety of nucleophiles to introduce a diverse set of substituents. Similarly, the methoxy group can be cleaved to a phenol (B47542) and subsequently re-alkylated or arylated. The nitrile group offers a gateway to other functionalities such as amines, carboxylic acids, and various heterocyclic systems. numberanalytics.com

A representative approach to library synthesis is depicted in the scheme below, showcasing the parallel derivatization at the chloromethoxy position.

Scheme 1: Parallel Synthesis of a Library of Ether Derivatives

| Entry | Nucleophile (R-OH) | Product |

| 1 | Ethanol | 4-(Ethoxymethoxy)-3-methoxybenzonitrile |

| 2 | Phenol | 4-(Phenoxymethoxy)-3-methoxybenzonitrile |

| 3 | 4-Fluorophenol | 4-((4-Fluorophenoxy)methoxy)-3-methoxybenzonitrile |

| 4 | 2-Propanol | 4-(Isopropoxymethoxy)-3-methoxybenzonitrile |

| 5 | Benzyl alcohol | 4-((Benzyloxy)methoxy)-3-methoxybenzonitrile |

Strategies for Modifying the Chloromethoxy Group to Novel Alkoxy/Aryloxy Ethers

The chloromethoxy group is a key handle for diversification due to its susceptibility to nucleophilic substitution, behaving as a reactive benzylic halide. The Williamson ether synthesis is a classic and highly effective method for this transformation, involving the reaction of the chloromethoxy group with an alkoxide or phenoxide. wikipedia.orgfrancis-press.comlibretexts.org This reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. jk-sci.com

A wide array of alcohols and phenols can be employed as nucleophiles, leading to the formation of a diverse range of alkoxy and aryloxy ethers. researchgate.net The choice of the nucleophile allows for the introduction of various structural motifs, including aliphatic chains, aromatic rings, and heterocyclic systems, thereby modulating the physicochemical properties of the parent molecule.

Table 1: Examples of Ether Synthesis from this compound

| Nucleophile | Reagents and Conditions | Product |

| Methanol | NaH, THF, 0 °C to rt | 4-(Dimethoxymethyl)-3-methoxybenzonitrile |

| Phenol | K₂CO₃, Acetone, reflux | 4-(Phenoxymethoxy)-3-methoxybenzonitrile |

| 4-Aminophenol | Cs₂CO₃, DMF, 80 °C | 4-((4-Aminophenoxy)methoxy)-3-methoxybenzonitrile |

| Catechol (mono-alkylation) | K₂CO₃, CH₃CN, reflux | 4-((2-Hydroxyphenoxy)methoxy)-3-methoxybenzonitrile |

Strategies for Modifying the Methoxy Group to Other Alkoxy/Aryloxy Substituents

Modification of the methoxy group first requires its selective demethylation to the corresponding phenol, 4-(chloromethoxy)-3-hydroxybenzonitrile. This transformation can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice for its efficacy in cleaving aryl methyl ethers. rsc.org Other reagents such as hydrobromic acid (HBr) or certain Lewis acids can also be employed. chim.it

Once the phenolic hydroxyl group is unmasked, it can be subjected to a second Williamson ether synthesis to introduce a new alkoxy or aryloxy substituent. wikipedia.orgfrancis-press.comlibretexts.org This two-step sequence allows for the replacement of the methoxy group with a wide variety of other ether functionalities. The choice of alkylating or arylating agent in the second step determines the final substituent at the 3-position.

Scheme 2: Demethylation and Re-etherification at the 3-Position

Table 2: Examples of Methoxy Group Modification

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Demethylation | BBr₃, CH₂Cl₂, -78 °C to rt | 4-(Chloromethoxy)-3-hydroxybenzonitrile |

| 2. Etherification (R'-X = Ethyl iodide) | K₂CO₃, Acetone, reflux | 4-(Chloromethoxy)-3-ethoxybenzonitrile |

| 2. Etherification (R'-X = Benzyl bromide) | NaH, THF, 0 °C to rt | 3-(Benzyloxy)-4-(chloromethoxy)benzonitrile |

Diversification at the Nitrile Functionality

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical space accessible from the this compound scaffold. numberanalytics.comnumberanalytics.comchemistrysteps.comlibretexts.org

One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid, which can be achieved under either acidic or basic conditions. libretexts.org The resulting carboxylic acid can then be further derivatized, for example, by forming amides or esters.

Reduction of the nitrile group provides access to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. chemistrysteps.comlibretexts.org The resulting aminomethyl group can be a key building block for further elaboration.

Another important reaction of nitriles is their [2+3] cycloaddition with azides to form tetrazoles. numberanalytics.comresearchgate.netorganic-chemistry.orgacs.orgacs.orgosi.lv This reaction is often catalyzed by a Lewis acid, such as zinc chloride, and provides a facile route to this important class of heterocycles, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Table 3: Transformations of the Nitrile Group

| Transformation | Reagents and Conditions | Product |

| Hydrolysis | H₂SO₄, H₂O, reflux | 4-(Chloromethoxy)-3-methoxybenzoic acid |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | (4-(Chloromethoxy)-3-methoxyphenyl)methanamine |

| Tetrazole formation | NaN₃, ZnCl₂, H₂O, reflux | 5-(4-(Chloromethoxy)-3-methoxyphenyl)-1H-tetrazole |

| Amide formation (via hydrolysis) | H₂O₂, NaOH, DMSO | 4-(Chloromethoxy)-3-methoxybenzamide |

Development of Complex Polycyclic Systems Incorporating the this compound Framework

The this compound framework can serve as a starting point for the construction of more complex polycyclic systems. This can be achieved through intramolecular cyclization reactions, where different functional groups on the scaffold react with each other to form new rings.

For instance, if the chloromethoxy group is first converted to an ether containing a nucleophilic moiety, an intramolecular cyclization onto the nitrile group or the aromatic ring can be envisioned. nih.gov Similarly, derivatization of the nitrile group into a reactive intermediate can facilitate cyclization with a suitably positioned functional group.

An example of such a strategy could involve the initial conversion of the chloromethoxy group to an aminoethoxy group. Subsequent intramolecular cyclization, possibly acid-catalyzed, could lead to the formation of a fused heterocyclic system. Another approach could involve an intramolecular Friedel-Crafts-type reaction, where a tethered electrophile reacts with the electron-rich aromatic ring. The development of such polycyclic systems often requires multi-step synthetic sequences and careful planning of the cyclization precursors. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.orgresearchgate.netresearchgate.net

Scheme 3: Hypothetical Route to a Fused Heterocycle

The synthesis of complex polycyclic structures from this scaffold is a challenging yet rewarding area of research, with the potential to generate novel molecular architectures with unique properties.

Applications of 4 Chloromethoxy 3 Methoxybenzonitrile As a Versatile Synthetic Building Block

Utilization in the Synthesis of Complex Organic Molecules

The reactivity of the chloromethoxy group in 4-(Chloromethoxy)-3-methoxybenzonitrile makes it an excellent electrophile for the introduction of the 3-methoxy-4-cyanophenoxymethyl group into various organic substrates. This functionality is particularly useful in the construction of complex molecular architectures.

Precursor for Advanced Aromatic Ethers and Heterocycles

This compound is an ideal starting material for the synthesis of a diverse array of aromatic ethers. The chloromethoxy group readily reacts with alcohols and phenols to form stable ether linkages. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The resulting aromatic ethers can be further elaborated into more complex structures.

Furthermore, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. The nitrile group can undergo a variety of transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions, to form nitrogen- and oxygen-containing heterocycles.

Table 1: Illustrative Synthetic Transformations of this compound

| Reactant | Reagent/Conditions | Product Class | Potential Application |

| Phenol (B47542) | Base (e.g., K2CO3) | Aryl ether | Building block for liquid crystals |

| Alcohol | Base (e.g., NaH) | Alkyl aryl ether | Pharmaceutical intermediate |

| Amine | - | N-substituted aminomethyl ether | Ligand for catalysis |

| Thiol | Base (e.g., Et3N) | Thioether | Precursor for bioactive molecules |

Key Intermediate in Multi-Step Total Synthesis Endeavors

In the context of total synthesis, protecting groups play a crucial role in masking reactive functional groups while other parts of a molecule are being modified. The methoxymethyl (MOM) ether, formed from the reaction of an alcohol with a methoxymethylating agent, is a common protecting group. This compound can be viewed as a functionalized equivalent, allowing for the introduction of a protected phenol that carries a nitrile handle for further synthetic manipulation. This strategy can streamline complex synthetic sequences by incorporating a versatile functional group early in the synthesis.

Role in the Preparation of Specialized Reagents and Ligands for Catalysis

The benzonitrile (B105546) moiety of this compound can act as a coordinating group for transition metals. By attaching this molecule to various scaffolds through its reactive chloromethoxy group, novel ligands can be synthesized. These ligands can then be used to prepare catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The electronic properties of the benzonitrile group can influence the catalytic activity and selectivity of the resulting metal complexes.

Exploration in Materials Science for Precursor Synthesis

The rigid, aromatic structure of this compound makes it an interesting candidate for the synthesis of functional materials.

Derivatives of 4-hydroxy-3-methoxybenzonitrile (B1293924), the precursor to the title compound, have been explored in materials science, particularly in the development of polymers and coatings. nbinno.com By analogy, this compound can serve as a monomer or a cross-linking agent in the synthesis of functional polymers. The resulting polymers may exhibit desirable properties such as high thermal stability, specific optical properties, or the ability to coordinate metal ions.

The preparation of highly conjugated molecules is of great interest for their potential applications in fields such as nanoelectronics and optoelectronics. nih.gov The terminal cyano group in derivatives of 3-methoxybenzonitrile (B145857) provides the ability to coordinate to transition metal centers, which can enhance physical properties like molecular hyperpolarizability. ontosight.ai this compound can be used to introduce this functionality into larger conjugated systems, paving the way for the development of new optoelectronic materials.

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Potential Material Properties |

| Functional Polymers | Monomer or cross-linking agent | Enhanced thermal stability, specific refractive index |

| Optoelectronic Materials | Precursor for conjugated molecules | Non-linear optical properties, charge transport capabilities |

| Liquid Crystals | Core structural unit | Mesophase formation, electro-optical switching |

Future Research Directions and Advanced Methodological Developments for 4 Chloromethoxy 3 Methoxybenzonitrile

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reaction Outcome

The integration of machine learning (ML) and artificial intelligence (AI) is set to transform the landscape of organic synthesis, moving it from a labor-intensive practice to a more predictive and automated science. nso-journal.orgnih.gov For a target molecule like 4-(chloromethoxy)-3-methoxybenzonitrile, AI can significantly accelerate the discovery and optimization of its synthetic pathways. solubilityofthings.com

Machine learning models, trained on vast databases of chemical reactions, can predict the outcomes of potential synthetic routes. mit.eduiscientific.org These models can analyze the intricate interplay of reactants, reagents, catalysts, and solvents to forecast yield, identify potential byproducts, and suggest optimal reaction conditions. acs.orgeurekalert.org For instance, a neural network could be tasked with designing a novel synthesis for this compound, evaluating thousands of potential disconnections and precursor combinations to identify the most efficient and cost-effective route.

The synergy between AI and automated synthesis platforms represents the next frontier. nso-journal.orgsolubilityofthings.com An autonomous system could use an AI model to design a synthesis, then physically execute the reactions using robotics, analyze the outcomes in real-time, and use that data to refine the model for the next iteration. bohrium.com This closed-loop approach promises to accelerate the discovery of new derivatives of this compound with novel properties.

| Input Reactants | Proposed Reagent/Catalyst | Predicted Major Product | Predicted Yield (%) | Predicted Key Byproduct | Confidence Score |

|---|---|---|---|---|---|

| This compound, Sodium Azide (B81097) | DMF (solvent) | 4-(Azidomethoxy)-3-methoxybenzonitrile | 92 | None significant | 0.95 |

| This compound, Phenol (B47542) | K₂CO₃, Pd(OAc)₂/dppf | 4-(Phenoxymethoxy)-3-methoxybenzonitrile | 85 | Ring-arylated byproduct | 0.88 |

| This compound | H₂, Pd/C | 4-(Chloromethoxy)-3-methoxybenzylamine | 78 | Over-reduced products | 0.91 |

Development of Novel Catalytic Systems for Highly Selective Transformations of this compound

Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems is critical for achieving highly selective transformations of multifunctional molecules like this compound. acs.org Future research will focus on catalysts that can target specific functional groups with surgical precision, minimizing the need for protecting groups and reducing waste.

The nitrile group (–CN) is a versatile functional handle that can be converted into amines, amides, or carboxylic acids. rug.nl Research into novel metal pincer complexes and photoredox catalysts is opening new avenues for the mild and selective conversion of benzonitriles. rug.nlresearchgate.netrsc.org For instance, a manganese-based pincer catalyst could enable the selective hydrogenation of the nitrile group to a primary amine under mild conditions, leaving the sensitive chloromethoxy group intact.

The chloromethyl ether moiety is a reactive electrophile. Designing catalysts that can control its reactivity is a key challenge. For example, novel phase-transfer catalysts, such as chiral crown ether derivatives, could facilitate asymmetric substitution reactions at the chloromethyl carbon, enabling the synthesis of chiral derivatives. mdpi.com Similarly, Lewis acid catalysts could be tailored to activate this group for specific nucleophilic substitutions while preventing side reactions on the aromatic ring. organic-chemistry.org

Site-selective C-H functionalization of the aromatic ring represents another exciting frontier. While the existing methoxy (B1213986) and nitrile groups direct incoming electrophiles to specific positions, new catalysts could override this inherent reactivity. Advanced transition-metal catalysts, particularly those based on palladium, rhodium, or iridium, could enable the direct introduction of new functional groups at previously inaccessible positions on the benzene (B151609) ring, opening up a vast new chemical space for derivatives of this compound. unipv.it

| Target Transformation | Catalyst Class | Hypothetical Catalyst Example | Potential Advantage |

|---|---|---|---|

| Nitrile Hydrogenation to Amine | Manganese Pincer Complex | Mn-PNP Pincer Catalyst | High selectivity for nitrile group, mild reaction conditions, non-precious metal. |

| Asymmetric Substitution of -Cl | Phase-Transfer Catalyst | Chiral Crown Ether-Squaramide | Enables synthesis of single-enantiomer products. mdpi.com |

| C-H Arylation of Aromatic Ring | Photoredox Catalysis | Iridium-based photocatalyst | Allows for novel C-C bond formation under visible light. |

| Nitrile Hydrolysis to Amide | Biocatalysis (Enzymes) | Immobilized Nitrilase Enzyme | Extremely high selectivity, operates in water, environmentally friendly. mdpi.com |

Green Engineering and Scale-Up Methodologies for Sustainable Production

The principles of green chemistry are increasingly driving process development in the pharmaceutical and fine chemical industries. tandfonline.comnih.govsemanticscholar.org For this compound, future research will focus on developing sustainable production methods that minimize environmental impact from the lab to an industrial scale. acs.orghydregenoxford.com

Key areas of focus in green engineering include:

Solvent Selection : Replacing traditional volatile organic compounds (VOCs) with greener alternatives like bio-based solvents, supercritical fluids, or even water. uk-cpi.com The use of phase-transfer catalysis can facilitate reactions in aqueous media, significantly reducing the reliance on organic solvents. tandfonline.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. mdpi.com This involves favoring catalytic reactions over stoichiometric ones.

Energy Efficiency : Utilizing alternative energy sources such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption compared to conventional heating. mdpi.commdpi.com

Renewable Feedstocks : Exploring pathways to synthesize the precursors of this compound from renewable, bio-based sources rather than petroleum-based starting materials. oup.com

Scaling up the production of a specialty chemical presents significant challenges, including ensuring consistent product quality, managing reaction exotherms, and maintaining safety. uk-cpi.commdpi.com Modern scale-up methodologies increasingly employ continuous flow chemistry. mdpi.com Performing the synthesis of this compound in a flow reactor offers superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, as only small amounts of material are reacting at any given time. This approach is often more efficient and produces less waste than traditional batch processing, making it ideal for sustainable, large-scale manufacturing. mdpi.com

Advanced In-Situ Monitoring Techniques for Real-Time Reaction Analysis

To ensure robust, efficient, and safe chemical processes, it is crucial to understand reaction kinetics, identify intermediates, and detect the formation of byproducts in real time. globalresearchonline.net Process Analytical Technology (PAT) provides the tools for this in-situ monitoring, enabling a shift from post-reaction quality control to real-time quality assurance. wikipedia.org

For the synthesis of this compound, several spectroscopic techniques can be implemented for real-time analysis:

FTIR and Raman Spectroscopy : These vibrational spectroscopy techniques are powerful for monitoring the concentration of reactants, products, and intermediates. spectroscopyonline.commt.com For example, an in-situ FTIR probe could track the disappearance of a precursor's characteristic carbonyl peak and the appearance of the nitrile stretch (around 2230 cm⁻¹) of the product, providing real-time kinetic data. researchgate.net

NMR Spectroscopy : Benchtop and flow NMR spectroscopy allow for detailed structural analysis directly within the reaction stream. asahilab.co.jp This can be invaluable for unambiguously identifying transient intermediates and byproducts, offering deep mechanistic insights that are difficult to obtain through offline analysis. cam.ac.uk

Mass Spectrometry (MS) : Online UPLC-MS systems can be coupled to a reactor to provide rapid, quantitative analysis of reaction components, offering high sensitivity and specificity. rsc.org

By integrating these PAT tools, chemists and engineers can gain a comprehensive understanding of the reaction as it happens. mt.com This data-rich approach allows for immediate process adjustments to maintain optimal conditions, maximize yield, and ensure safety, ultimately leading to more efficient and reliable production of this compound. sci-hub.sersc.org

| Technique | Parameter Monitored | Information Gained | Advantage for Process Control |

|---|---|---|---|

| In-situ FTIR | Vibrational band intensity (e.g., C≡N stretch) | Reactant consumption, product formation kinetics. | Real-time determination of reaction endpoint. |

| Raman Spectroscopy | Characteristic vibrational modes of aromatic rings | Changes in substitution pattern, detection of solid-phase components. | Non-invasive monitoring, suitable for slurries. |

| Flow NMR | Chemical shifts and signal integration | Unambiguous structure of intermediates and byproducts. asahilab.co.jp | Provides detailed mechanistic understanding. |

| Online UPLC-MS | Mass-to-charge ratio and retention time | Quantification of trace impurities and byproducts. rsc.org | Ensures final product purity specifications are met in real-time. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.